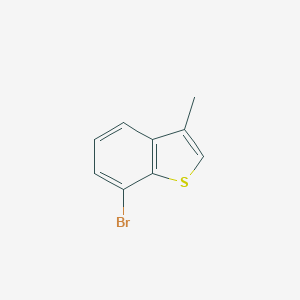

7-Bromo-3-methyl-1-benzothiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C9H7BrS and its molecular weight is 227.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Bromo-3-methyl-1-benzothiophene is a heterocyclic compound belonging to the benzothiophene family, characterized by its unique structural features, including a bromine atom at the 7th position and a methyl group at the 3rd position. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom and other substituents plays a crucial role in modulating these interactions, leading to various therapeutic effects including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

- Anticancer Effects : Research indicates that it may exert anticancer properties by interfering with cellular processes such as DNA replication and protein synthesis.

- Anti-inflammatory Properties : Its ability to inhibit specific enzymes related to inflammatory pathways has been documented, suggesting its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed significant activity against various microbial strains. The compound was effective in inhibiting both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism involved disruption of microbial cell membranes, leading to cell lysis.

Anticancer Research

Research focused on the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. For instance, in vitro studies indicated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's action was linked to the activation of caspase pathways, which are critical for programmed cell death.

Tyrosinase Inhibition

Another significant finding is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. In vitro assays showed that this compound exhibited potent inhibition of tyrosinase activity, with an IC50 value indicating it was significantly more effective than standard inhibitors like kojic acid .

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Chloro-3-methyl-1-benzothiophene | C10H9ClS | Chlorine instead of bromine |

| Methyl 6-bromo-3-methylbenzo[b]thiophene | C11H9BrS | Different bromine position |

| Methyl 5-chloro-benzo[b]thiophene | C10H8ClO2S | Chlorine substitution; distinct biological profile |

This comparison highlights the unique reactivity and biological activity profile of this compound due to its specific substitution pattern.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Bromo-3-methyl-1-benzothiophene to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., maintaining 129–130°C for crystallization) and stoichiometry of brominating agents. Use high-purity starting materials (≥95% purity recommended) and monitor intermediates via TLC or HPLC. Recrystallization from non-polar solvents can enhance purity, as demonstrated in related bromothiophene syntheses . Catalytic methods involving Pd or Cu may improve regioselectivity during bromination steps .

Q. How can researchers address challenges in purifying this compound from byproducts?

- Methodological Answer : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate brominated isomers. Confirm purity via melting point analysis (mp 129–130°C, as seen in analogous bromothiophenes) and GC-MS . For persistent impurities, consider fractional crystallization or preparative HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns and bromine placement. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography (as applied in structurally similar compounds ) resolves stereochemical ambiguities. Cross-validate with FT-IR for functional group identification .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at ≤4°C to prevent degradation via hydrolysis or oxidation, as recommended for brominated heterocycles . Conduct accelerated stability studies under varying humidity and light conditions to identify degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination regioselectivity in this compound synthesis?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations to map reaction pathways. Compare with bromothiophenol derivatives (e.g., 3-Bromothiophenol, mp 74–76°C ) to identify electronic/steric influences. Use 81Br NMR to track bromine incorporation .

Q. What computational strategies validate the electronic effects of the bromine substituent in this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate Hammett σ constants and LUMO localization. Compare with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry). Correlate with substituent effects in 4-Bromobenzyl chloride (mp 36–40°C ) to refine models .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Cross-reference with crystallographic data (e.g., (1R*,2R*)-bromo-naphthalene derivatives ) to confirm structural assignments. Use 2D NMR techniques (COSY, NOESY) to resolve coupling ambiguities. Replicate experiments under standardized conditions to minimize solvent/temperature artifacts .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct in vitro assays (e.g., fluorescence quenching or SPR) to measure binding affinity to target enzymes. Compare with structurally similar antimicrobial agents like 3’-Bromo-2,2-dimethylbutyrophenone . Use molecular docking to predict interaction sites and guide SAR studies .

Q. How does the bromine substituent influence the photostability of this compound under UV exposure?

- Methodological Answer : Perform controlled photodegradation experiments using UV-Vis spectroscopy and LC-MS to track degradation products. Compare with non-brominated analogs to isolate substituent effects. Surface adsorption studies (e.g., on silica or cellulose ) can reveal environmental stability trends.

Q. What strategies integrate this compound into drug discovery pipelines?

- Methodological Answer : Screen against target libraries (e.g., kinase or GPCR panels) to identify lead candidates. Optimize pharmacokinetic properties via prodrug derivatization or formulation studies. Validate in vivo efficacy using rodent models, referencing protocols from brominated phenylacetic acid derivatives .

属性

IUPAC Name |

7-bromo-3-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXKOZLYDEAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590188 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17514-70-4 |

Source

|

| Record name | 7-Bromo-3-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。